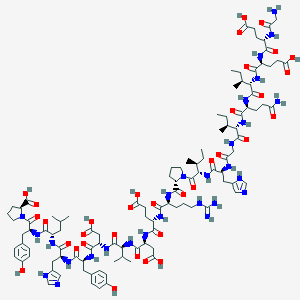

![molecular formula C9H15NO2S B012854 1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one CAS No. 102831-92-5](/img/structure/B12854.png)

1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one

描述

醋酸铝,也称为碱式醋酸铝,是一种化学化合物,其化学式为 C4H7AlO5。由于其收敛和防腐特性,它在各种医疗和工业应用中得到广泛使用。该化合物通常存在于局部溶液中,以其缓解轻微皮肤刺激和感染的能力而闻名。

准备方法

合成路线和反应条件: 醋酸铝可以通过涉及硫酸铝和醋酸钙的化学反应合成。该过程包括将硫酸铝溶解在冷水中,然后在不断搅拌下逐渐添加碳酸钙。然后将醋酸缓慢地加入到混合物中,并将混合物放置 24 小时以使反应完成。 过滤产物并用冷水洗涤,得到醋酸铝 .

工业生产方法: 在工业环境中,醋酸铝的生产采用类似的方法,但规模更大。仔细控制反应条件以确保最终产品的纯度和一致性。 该化合物通常包装在密闭容器中储存,以防止污染和降解 .

化学反应分析

反应类型: 醋酸铝会发生多种化学反应,包括水解和络合。已知它会与水反应生成氢氧化铝和醋酸。 该化合物还可以与其他金属盐发生取代反应,生成不同的铝化合物 .

常用试剂和条件:

水解: 涉及醋酸铝与水的反应,生成氢氧化铝和醋酸。

络合: 在特定条件下,醋酸铝可以与其他金属离子(如锌或铜)形成络合物。

主要生成物:

氢氧化铝: 通过醋酸铝的水解形成。

醋酸: 水解反应的副产物。

科学研究应用

醋酸铝在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。

化学:

- 用作各种化学反应和合成过程中的试剂。

- 用于制备其他铝化合物。

生物学:

- 在生物学研究中用于研究铝对细胞过程的影响。

- 应用于实验室试剂和缓冲液的配制。

医学:

- 通常用作局部溶液来治疗轻微的皮肤刺激,如昆虫叮咬、皮疹和毒藤。

- 具有收敛和防腐作用,有助于减少炎症和防止感染 .

工业:

- 用于生产止汗剂和除臭剂。

- 用于水处理过程,去除杂质和污染物。

作用机制

醋酸铝的作用机制涉及其收敛性,它会导致身体组织和血管收缩。这种作用有助于减少炎症、瘙痒和刺激。 该化合物通过从受影响区域吸走水分起作用,从而产生干燥效果,促进愈合 .

相似化合物的比较

醋酸铝通常与其他铝化合物进行比较,例如醋酸铝和硫酸铝。

醋酸铝:

- 结构相似,但附着在铝离子上的乙酸酯基团数量不同。

- 用于类似的应用,例如用于皮肤刺激的局部溶液。

硫酸铝:

- 包含硫酸根离子而不是乙酸根离子。

- 主要用于水处理和作为染色过程中的媒染剂。

醋酸铝的独特性:

- 氢氧化物和乙酸酯基团的存在赋予醋酸铝独特的特性,使其成为有效的收敛剂和防腐剂。

- 它能够与其他金属离子形成络合物,增强了其在各种应用中的多功能性 .

类似化合物的列表:

- 醋酸铝

- 硫酸铝

- 氢氧化铝

属性

IUPAC Name |

1-(4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NOS2/c1-4-8(11)10-7(6(2)3)5-13-9(10)12/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMSKZAOAHMEGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CSC1=S)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564419 | |

| Record name | 1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102831-92-5 | |

| Record name | 1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B12797.png)

![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)

![N,N-DIETHYL-3-(9-METHYL-3,9-DIAZABICYCLO[3.3.1]NONAN-3-YL)PROPAN-1-AMINETRIHYDROCHLORIDE](/img/structure/B12804.png)